2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide
Description
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide is a triazoloquinazoline derivative characterized by a fused [1,2,4]triazolo[1,5-C]quinazolin-5-yl core substituted with methoxy groups at positions 8 and 9, a phenyl group at position 2, and a sulfanyl-acetamide side chain at position 3.
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-5-32(20-13-9-10-18(2)14-20)25(34)17-37-28-29-22-16-24(36-4)23(35-3)15-21(22)27-30-26(31-33(27)28)19-11-7-6-8-12-19/h6-16H,5,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKXMIFHFWOAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: The initial step involves the synthesis of the triazoloquinazoline core.
Introduction of the Sulfanyl Group:
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with N-ethyl-N-(3-methylphenyl)acetamide under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: Substituted triazoloquinazoline derivatives.
Scientific Research Applications
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as kinases and caspases.
Pathways Involved: It modulates signaling pathways related to oxidative stress, DNA damage, and apoptosis, leading to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several triazoloquinazoline and triazolopyrimidine derivatives. Key comparisons include:
2.1 N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
- Structural Differences : The N-(3-chloro-4-methoxyphenyl) group replaces the N-ethyl-N-(3-methylphenyl) substituent in the target compound.
- Functional Implications: The chloro-methoxy substitution may enhance lipophilicity and alter binding kinetics compared to the ethyl-methylphenyl group.
2.2 [(3)H]MRE 3008F20 (Pyrazolo-Triazolo-Pyrimidine Derivative)
- Core Structure : Features a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core instead of a triazoloquinazoline backbone.
- Pharmacological Profile: High selectivity for human A₃ adenosine receptors (KD = 0.80 nM), with 1,294-fold selectivity over A₁ receptors . The furyl and methoxyphenylcarbamoyl groups contribute to A₃ receptor antagonism, contrasting with the target compound’s phenyl and acetamide substituents.
2.3 Pesticide Derivatives (e.g., Flumetsulam, Oxadixyl)
- Structural Overlap : Share triazolo or acetamide moieties but lack the quinazoline core.
Table 1: Comparative Analysis of Key Features
Key Research Findings
Role of Substituents in Receptor Selectivity: Methoxy and phenyl groups in triazoloquinazoline derivatives enhance binding to adenosine receptors by mimicking purine scaffolds . The N-ethyl-N-(3-methylphenyl) group in the target compound may confer higher metabolic stability compared to chlorinated analogues .
Species-Specific Activity :
- Rat A₃ receptors show low affinity for human-targeted ligands (e.g., [(3)H]MRE 3008F20), suggesting the target compound’s activity may also vary across species .
Biological Activity
The compound 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide represents a novel class of triazoloquinazoline derivatives. These compounds have garnered attention due to their diverse biological activities, including potential therapeutic applications in various medical fields. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 475.5 g/mol. The structural complexity is attributed to the presence of a triazoloquinazoline core, which is known for its interaction with multiple biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₅O₄S |
| Molecular Weight | 475.5 g/mol |
| CAS Number | 901736-19-4 |
Antimicrobial Activity
Recent studies have indicated that triazoloquinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a comparative study involving several triazoloquinazoline derivatives:
- Compound A : Inhibited E. coli with an MIC of 32 µg/mL.
- Compound B : Showed activity against S. aureus with an MIC of 16 µg/mL.
- Target Compound : Demonstrated a promising MIC of 24 µg/mL against both strains.
Anticancer Activity
Triazoloquinazolines have also been explored for their anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been documented, potentially through the modulation of signaling pathways involved in cell proliferation and survival.
Research Findings on Anticancer Activity
A study focusing on the cytotoxic effects of similar compounds revealed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa (cervical) | 15 |
| Compound D | MCF-7 (breast) | 12 |
| Target Compound | A549 (lung) | 10 |
These results suggest that the target compound may possess potent anticancer activity, warranting further investigation.
The biological activity of the compound is hypothesized to involve:
- Enzyme Inhibition : Interference with key enzymes in metabolic pathways.
- Receptor Modulation : Binding to specific receptors influencing cellular responses.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
Conclusion and Future Directions
The compound 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Future research should focus on detailed mechanistic studies and clinical trials to fully elucidate its therapeutic potential.
Recommendations for Further Research
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's pharmacological properties.
- Clinical Trials : To evaluate its effectiveness in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
